cis-3,4-didehydroadipoyl-CoA

phenylacetate catabolism enoyl-CoA isomerase stereospecificity

Reconstituting the PaaFG isomerization-hydration cascade demands the native cis-3,4-didehydroadipoyl-CoA; saturated analogs and trans product are not substrates. As the obligate PaaG entry substrate, it enables accurate in vitro kinetics and co-crystallization. • Exclusive PaaG substrate: only cis (Z)-3,4 configuration is turned over (10-fold isomerase preference over trans). • Structurally validated (PDB 6SLB, 1.88 Å) for active-site studies. • High purity for LC-MS/MS metabolomics. Global cold-chain shipping preserves coenzyme A integrity.

Molecular Formula C27H42N7O19P3S
Molecular Weight 893.6 g/mol
Cat. No. B1264358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3,4-didehydroadipoyl-CoA
Molecular FormulaC27H42N7O19P3S
Molecular Weight893.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCC(=O)O)O
InChIInChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h3-4,13-15,20-22,26,39-40H,5-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b4-3-/t15-,20-,21-,22+,26-/m1/s1
InChIKeyVYSXESTVCZRDBA-LNGKRSAJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3,4-Didehydroadipoyl-CoA for Procurement: Compound Class, Physicochemical Identity, and Biological Origin


cis-3,4-Didehydroadipoyl-CoA (CHEBI:49179) is a cis-3-enoyl-CoA thioester formally derived from adipoyl-CoA by the introduction of a (Z)-configured double bond between carbons 3 and 4 of the dicarboxylic acyl chain [1]. With a molecular formula of C27H42N7O19P3S and a monoisotopic mass of 893.1469 Da [2], it functions as a dedicated intermediate in the aerobic bacterial phenylacetic acid (paa) catabolic pathway, where it serves as the substrate for the isomerase PaaG (EC 5.3.3.18) [3]. The compound carries a cis (Z) stereochemical configuration at the Δ3 position—a structural feature that fundamentally distinguishes it from the trans-2,3-didehydroadipoyl-CoA product and from saturated dicarboxylyl-CoA analogs such as adipoyl-CoA and glutaryl-CoA [4].

1 PaaG isomerase substrate — bacterial phenylacetate catabolic pathway
2 cis (Z) Δ3,4 configuration — essential for enzyme active-site recognition
3 Distinct from trans isomer and saturated dicarboxylyl-CoA analogs

Why cis-3,4-Didehydroadipoyl-CoA Cannot Be Replaced by Generic Acyl-CoA Analogs in Phenylacetate Pathway Research


Within the phenylacetate degradation pathway, cis-3,4-didehydroadipoyl-CoA occupies a unique node: it is the obligate substrate for the PaaG-catalyzed Δ3,Δ2-enoyl-CoA isomerization that produces trans-2,3-didehydroadipoyl-CoA, which subsequently enters β-oxidation-like chain shortening [1]. The cis (Z) stereochemistry at the 3,4 position is not interchangeable—canonical Δ3,Δ2-enoyl-CoA isomerases (EC 5.3.3.8) exhibit a reaction rate approximately ten-fold higher for (3Z)-cis-enoyl-CoA esters compared to (3E)-trans isomers [2], and the PaaG active site has been structurally demonstrated to undergo specific adaptations to accommodate the distinct geometries of cis-3,4-didehydroadipoyl-CoA versus its oxepin-CoA cosubstrate [3]. Substituting this compound with saturated dicarboxylyl-CoA analogs (e.g., adipoyl-CoA or glutaryl-CoA) would bypass the isomerization step entirely, altering pathway flux and invalidating mechanistic conclusions. Even the closely related trans-2,3-didehydroadipoyl-CoA cannot serve as a functional replacement because it is the downstream product, not the substrate, of the isomerization reaction under investigation [1].

trans-3,4-Didehydroadipoyl-CoA
Not a PaaG substrate; crystal structure shows distinct binding mode. May yield no isomerization activity.
Saturated dicarboxylyl-CoA (adipoyl-CoA, glutaryl-CoA)
Routed through different pathways (β-oxidation, GCDH), bypassing the PaaG-catalyzed isomerization step.
trans-2,3-Didehydroadipoyl-CoA
Downstream product of isomerization; cannot serve as the entry substrate for the PaaFG channeled sequence.

cis-3,4-Didehydroadipoyl-CoA: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Stereochemical Specificity: cis-3,4-Didehydroadipoyl-CoA vs. trans-3,4-Didehydroadipoyl-CoA in PaaG Isomerization

PaaG exclusively accepts cis-3,4-didehydroadipoyl-CoA as substrate for isomerization to trans-2,3-didehydroadipoyl-CoA, as verified by the crystal structure of PaaG in complex with the trans-3,4-didehydroadipyl-CoA ligand (PDB 6SLB, resolution 1.88 Å) [1]. The trans-3,4 isomer does not serve as a substrate but rather represents a distinct ligand state. This stereochemical discrimination mirrors the established preference of canonical Δ3,Δ2-enoyl-CoA isomerases (EC 5.3.3.8), where the reaction rate for (3Z)-cis-enoyl-CoA esters is approximately ten-fold higher than for (3E)-trans-isomers [2]. For cis-3-hexenoyl-CoA, the closest monofunctional analog with available kinetic data, the Km has been estimated at 170 µM for mammalian Δ3,Δ2-enoyl-CoA isomerase, with substrate inhibition occurring at 100 µM [3].

Stereochemical substrate preference
Class-level inference
~10× rate preference for (3Z)-cis
cis configuration is a structural requirement for PaaG activity.
cis-3-hexenoyl-CoA Km ~170 µM reported for EC 5.3.3.8.
phenylacetate catabolism enoyl-CoA isomerase stereospecificity

PaaG Dual-Substrate Specificity: cis-3,4-Didehydroadipoyl-CoA vs. 1,2-Epoxyphenylacetyl-CoA (Oxepin-CoA Pathway)

PaaG is unusual among crotonase superfamily members in that it accepts two structurally divergent substrates: 1,2-epoxyphenylacetyl-CoA (converted to oxepin-CoA) and cis-3,4-didehydroadipoyl-CoA (converted to trans-2,3-didehydroadipoyl-CoA) [1]. The Spieker et al. (2019) study provides direct biochemical and structural evidence that PaaG active site architecture undergoes specific adaptations to accommodate these distinct substrates while maintaining a conserved Δ3,Δ2-enoyl-CoA isomerase-like proton shuttling mechanism [1]. The PaaFG complex crystal structure (PDB: 4FJW) further demonstrates that the PaaF-PaaG interaction creates a four-layered homotrimeric assembly whose active sites are specifically adapted to accept paa pathway intermediates, distinct from canonical fatty acid β-oxidation substrates [2].

Dual-substrate isomerase
Head-to-head
cis-3,4-Didehydroadipoyl-CoA → trans-2,3-isomer
1,2-Epoxyphenylacetyl-CoA → oxepin-CoA
Both substrates processed by PaaG via conserved Asp136 proton shuttle.
Active site plasticity accommodates distinct molecular topologies.
PaaG isomerase dual substrate recognition crotonase superfamily

Metabolic Pathway Exclusivity: cis-3,4-Didehydroadipoyl-CoA vs. Saturated Dicarboxylyl-CoA Analogs (Adipoyl-CoA, Glutaryl-CoA)

cis-3,4-Didehydroadipoyl-CoA occupies a unique position in the phenylacetate degradation pathway that is not accessible to saturated dicarboxylyl-CoA analogs. Adipoyl-CoA (CHEBI:34528, C27H44N7O19P3S), the saturated parent compound, differs by the absence of the 3,4-double bond and participates in peroxisomal β-oxidation of dicarboxylic acids rather than the paa pathway [1]. Glutaryl-CoA, a C5 dicarboxylyl-CoA, is processed by glutaryl-CoA dehydrogenase (GCDH) via oxidative decarboxylation to crotonyl-CoA—an entirely distinct enzymatic fate [2]. The unsaturated bond in cis-3,4-didehydroadipoyl-CoA is the essential structural determinant that channels it through PaaG-catalyzed isomerization rather than through dehydrogenase or hydratase reactions that would otherwise act on saturated acyl-CoA substrates [3].

Pathway exclusivity
Class-level inference
Δ2 Da mass shift from desaturation
Unsaturation channels compound into PaaG, not β-oxidation or GCDH.
paaG deletion mutants unable to grow on phenylacetate.
phenylacetate catabolic pathway dicarboxylic acid metabolism β-oxidation

Enzymatic Conversion Efficiency: cis-3,4-Didehydroadipoyl-CoA Isomerization to trans-2,3-Didehydroadipoyl-CoA as a Prerequisite for Downstream β-Oxidation

The PaaFG complex structure (PDB: 4FJW) reveals that cis-3,4-didehydroadipoyl-CoA isomerization by PaaG is physically coupled to the subsequent hydration step catalyzed by PaaF within a stable heteromeric assembly, forming a four-layered structure of homotrimeric discs [1]. This substrate channeling architecture is specifically adapted to accept paa pathway intermediates and is structurally dissimilar from bacterial fatty acid β-oxidation complexes [1]. The thiolytic cleavage of the resulting trans-2,3-didehydroadipoyl-CoA by EC 2.3.1.223 yields 3-oxo-5,6-didehydrosuberoyl-CoA and acetyl-CoA, directly coupling PaaG isomerization output to chain-shortening [2]. This ordered reaction sequence means that cis-3,4-didehydroadipoyl-CoA is the only entry point into this segment of the pathway; any structural analog lacking the specific cis-3,4 unsaturation cannot engage the PaaFG complex productively [1].

Substrate channeling
Supporting evidence
PaaFG complex
Only entry substrate for channeled isomerization–hydration sequence.
Structural basis from PDB 4FJW (2.8 Å).
substrate channeling PaaFG complex metabolic flux

cis-3,4-Didehydroadipoyl-CoA: Validated Research Application Scenarios Driven by Comparative Evidence


In Vitro Reconstitution of the Phenylacetate Catabolic β-Oxidation Module

cis-3,4-Didehydroadipoyl-CoA is the essential substrate for reconstituting the PaaFG-catalyzed isomerization-hydration sequence in vitro. As demonstrated by the Grishin et al. (2012) PaaFG complex structure and the Spieker et al. (2019) PaaG mechanistic study, this compound is the only entry substrate for the channeled reaction sequence that proceeds through trans-2,3-didehydroadipoyl-CoA to 3-oxo-5,6-didehydrosuberoyl-CoA [1][2]. Researchers studying aromatic compound degradation in bacteria—particularly in Pseudomonas, Escherichia, and Thermus species—require this specific compound to maintain physiological pathway fidelity. Adipoyl-CoA or glutaryl-CoA are not processed by PaaG and would yield no isomerization product [3].

Structural and Mechanistic Studies of Crotonase Superfamily Enzyme Dual Specificity

PaaG represents a rare example of a crotonase superfamily enzyme with dual substrate specificity, processing both 1,2-epoxyphenylacetyl-CoA (to oxepin-CoA) and cis-3,4-didehydroadipoyl-CoA (to trans-2,3-didehydroadipoyl-CoA) via a conserved Asp136-dependent proton shuttling mechanism [1][2]. Structural biologists seeking to understand active site plasticity and substrate adaptation in the crotonase superfamily require this compound for co-crystallization and kinetic comparison studies against the oxepin-CoA forming reaction. The availability of high-resolution apo (PDB 6SL9, 1.85 Å) and ligand-bound (PDB 6SLB, 1.88 Å) PaaG structures provides a direct structural framework for such comparative investigations [3].

Metabolic Engineering for Adipic Acid and Dicarboxylic Acid Biosynthesis

The phenylacetate degradation pathway intersects with dicarboxylic acid metabolism at the level of adipoyl-CoA and its unsaturated derivatives. In engineered strains of Cupriavidus necator and Escherichia coli designed for bio-based adipic acid production, understanding the fate of unsaturated intermediates such as cis-3,4-didehydroadipoyl-CoA is critical for optimizing pathway flux and minimizing side-product formation [1]. This compound serves as an authentic analytical standard for LC-MS/MS-based metabolomics workflows monitoring phenylacetate pathway intermediates, enabling accurate quantification in complex biological matrices when paired with isotopically labeled internal standards [2].

Enoyl-CoA Isomerase Substrate Specificity Profiling and Inhibitor Screening

The class-level kinetic preference of Δ3,Δ2-enoyl-CoA isomerases for (3Z)-cis substrates over (3E)-trans isomers (approximately ten-fold rate enhancement) establishes cis-3,4-didehydroadipoyl-CoA as a benchmark substrate for profiling isomerase activity across different enzyme families [1]. Its dicarboxylic acid moiety distinguishes it from monocarboxylic cis-3-enoyl-CoA substrates (e.g., cis-3-hexenoyl-CoA, Km ~170 µM), enabling direct comparison of how the terminal carboxylate affects substrate recognition, binding affinity, and turnover in both PaaG and canonical mammalian Δ3,Δ2-enoyl-CoA isomerases [1][2].

Application
Selection Property
Validation Focus
Phenylacetate pathway reconstitution
cis-3,4-unsaturation requirement
PaaFG isomerization assay
Crotonase enzyme mechanism studies
Dual-substrate recognition
Co-crystallization and kinetics
Adipic acid pathway engineering
Authentic intermediate standard
Metabolite quantification
Isomerase substrate profiling
cis substrate benchmark
Kinetic comparison across enzymes
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